(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride
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Overview
Description
(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of phenethylamine, characterized by the presence of an amino group and a methyl group attached to the ethyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-phenylethyl)(methyl)amine dihydrochloride typically involves the reaction of phenylacetaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Phenylacetaldehyde: Starting material
Methylamine: Reactant
Reducing agent: Commonly used reducing agents include sodium borohydride or lithium aluminum hydride
Hydrochloric acid: To form the dihydrochloride salt
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes:
Batch reactors: For controlled synthesis
Continuous flow systems: For large-scale production
Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or oximes
Reduction: Reduction of the imine group to form secondary amines
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Sodium borohydride or lithium aluminum hydride
Electrophiles: Halides or other suitable electrophiles for substitution reactions
Major Products Formed
Imines or oximes: Formed through oxidation
Secondary amines: Formed through reduction
Substituted derivatives: Formed through nucleophilic substitution
Scientific Research Applications
(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (2-Amino-2-phenylethyl)(methyl)amine dihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include:
Neurotransmitter receptors: Interaction with receptors such as dopamine, serotonin, and norepinephrine receptors
Signal transduction pathways: Modulation of intracellular signaling cascades
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, which lacks the methyl group
N-Methylphenethylamine: Similar structure but with a different substitution pattern
Amphetamine: A well-known stimulant with a similar phenethylamine backbone
Uniqueness
(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-methyl-1-phenylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-11-7-9(10)8-5-3-2-4-6-8;;/h2-6,9,11H,7,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRUWSQFGZNXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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